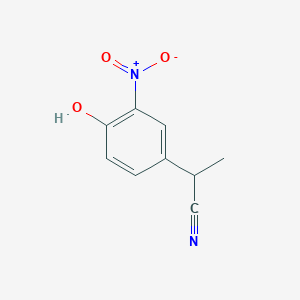
3-Nitro-4-hydroxyphenyl-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Nitro-4-hydroxyphenyl-propionitrile is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Nitro-4-hydroxyphenyl-propionitrile (CAS Number: 51234-22-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Nitro group (-NO2), hydroxyl group (-OH), and a propionitrile moiety.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.18 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways. The specific mechanisms include:
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in bacterial metabolism, thereby stunting growth.
Anticancer Potential
Several studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:
- Inhibition of Carbonic Anhydrases : This compound has been shown to inhibit human carbonic anhydrases (CA IX and CA XII), which are overexpressed in many cancers. By inhibiting these enzymes, the compound may reduce tumor growth and proliferation under hypoxic conditions .
- Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound significantly decreased cell viability in various cancer cell lines such as HT-29 and MDA-MB-231 .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable study investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze apoptotic markers, confirming the compound's potential as a therapeutic agent against breast cancer .
Properties
CAS No. |
51234-22-1 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)butanenitrile |
InChI |
InChI=1S/C10H10N2O3/c1-2-7(6-11)8-3-4-10(13)9(5-8)12(14)15/h3-5,7,13H,2H2,1H3 |
InChI Key |
GGVUDMNCNFJLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















